molecular formula C6H5ClFNO B13406074 2-Amino-6-chloro-3-fluorophenol

2-Amino-6-chloro-3-fluorophenol

Cat. No.: B13406074
M. Wt: 161.56 g/mol
InChI Key: XSTCIEBIZJDGAW-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of amino, chloro, and fluoro substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 2,6-dichloro-3-fluorophenol undergoes substitution with an amine group under controlled conditions. The reaction typically requires a strong base and a polar aprotic solvent to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically in the presence of a strong base and a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-Amino-6-chloro-3-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromo-4-fluorophenol
  • 2-Chloro-6-fluorophenol
  • 2-Fluorophenol

Uniqueness

2-Amino-6-chloro-3-fluorophenol is unique due to the specific combination of amino, chloro, and fluoro substituents on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

2-amino-6-chloro-3-fluorophenol

InChI

InChI=1S/C6H5ClFNO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2

InChI Key

XSTCIEBIZJDGAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)N)O)Cl

Origin of Product

United States

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